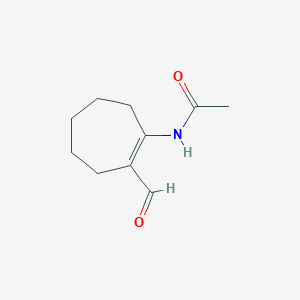
N-(2-Formyl-1-cyclohepten-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Formyl-1-cyclohepten-1-yl)acetamide is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a formyl group attached to a cycloheptene ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formyl-1-cyclohepten-1-yl)acetamide typically involves the reaction of cycloheptene with formylating agents under controlled conditions to introduce the formyl group. This is followed by the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Formyl-1-cyclohepten-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-(2-Carboxy-1-cyclohepten-1-yl)acetamide.
Reduction: Formation of N-(2-Hydroxymethyl-1-cyclohepten-1-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Formyl-1-cyclohepten-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Formyl-1-cyclohepten-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Formyl-1-cyclohexen-1-yl)acetamide: Similar structure but with a six-membered ring.
N-(2-Formyl-1-cycloocten-1-yl)acetamide: Similar structure but with an eight-membered ring.
N-(2-Formyl-1-cyclopenten-1-yl)acetamide: Similar structure but with a five-membered ring.
Uniqueness
N-(2-Formyl-1-cyclohepten-1-yl)acetamide is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs. The ring size influences the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
N-(2-formylcyclohepten-1-yl)acetamide |
InChI |
InChI=1S/C10H15NO2/c1-8(13)11-10-6-4-2-3-5-9(10)7-12/h7H,2-6H2,1H3,(H,11,13) |
Clave InChI |
IHEPPQJQIGNMFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(CCCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
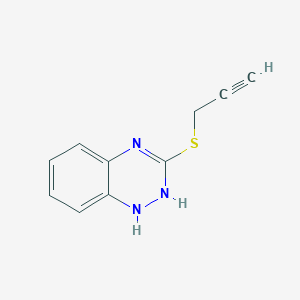
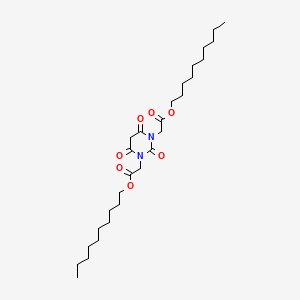

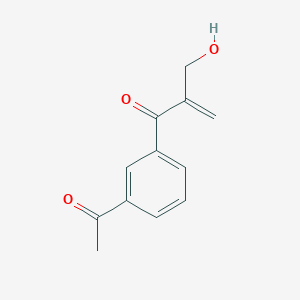
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
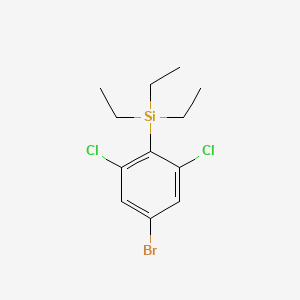

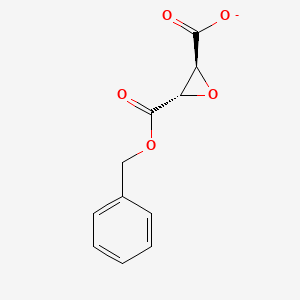
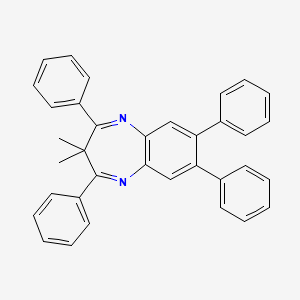
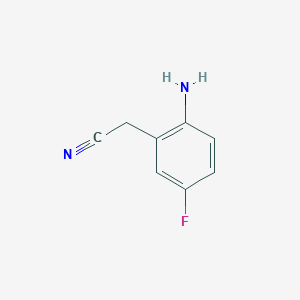
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
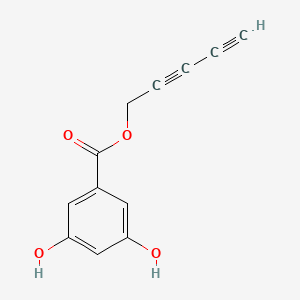
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
